O,P'-Dde

Catalog No.
S582701
CAS No.
3424-82-6
M.F
C14H8Cl4
M. Wt
318.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O,P'-Dde

CAS Number

3424-82-6

Product Name

O,P'-Dde

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene

Molecular Formula

C14H8Cl4

Molecular Weight

318.0 g/mol

InChI

InChI=1S/C14H8Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8H

InChI Key

ZDYJWDIWLRZXDB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl

Solubility

4.40e-07 M

Synonyms

1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]-benzene; 1,1-Dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)-ethylene; 1,1-Dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene; 2,4’-Dichlorodiphenyldichloroethylene; 2-(2-Chlorophenyl)-2-(4-chlor

Canonical SMILES

C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl

Environmental Monitoring

  • Tracing historical DDT use: O,P'-DDE's persistence in the environment makes it a valuable tool for scientists to track the historical use of DDT and understand its long-term impact on ecosystems. By measuring O,P'-DDE levels in soil, sediment, and even ice cores, researchers can reconstruct past DDT usage patterns and assess its environmental spread. [Source: Toxicological Profile for DDT, DDE, and DDD, Agency for Toxic Substances and Disease Registry (ATSDR) - ]

Ecotoxicology

  • Impact on wildlife: Researchers investigate the effects of O,P'-DDE on various wildlife populations, including birds, fish, and mammals. Studies have shown that O,P'-DDE can disrupt endocrine function, leading to reproductive problems, developmental abnormalities, and even population declines in certain species. [Source: o,p'-DDE (2,4'-dichlorodiphenyldichloroethylene) - Cayman Chemical Company - ]

Investigating potential health effects

  • Human health concerns: While the focus of research on O,P'-DDE primarily lies in its environmental impact, some studies explore its potential health effects in humans. These studies investigate potential links between O,P'-DDE exposure and various health problems, including certain cancers, developmental disorders, and neurological impairments. It is important to note that these studies are ongoing and the evidence for direct causal relationships is still inconclusive. [Source: Toxicological Profile for DDT, DDE, and DDD, Agency for Toxic Substances and Disease Registry (ATSDR) - ]

O,P'-Dichlorodiphenyldichloroethylene, commonly referred to as O,P'-Dde, is a chlorinated organic compound with the molecular formula C₁₄H₈Cl₄. It is a derivative of dichlorodiphenyltrichloroethane (DDT) and is formed through the dehydrohalogenation of DDT, resulting in the loss of hydrogen chloride. O,P'-Dde is one of the breakdown products of DDT, which was widely used as an insecticide in the mid-20th century. The compound is characterized by its stability and fat-soluble properties, which contribute to its persistence in the environment and bioaccumulation in living organisms .

O,P'-DDE is suspected to be an endocrine disruptor, meaning it can interfere with the normal functioning of the hormonal system. Studies suggest that it can bind to estrogen receptors in animals, potentially mimicking or blocking the effects of natural estrogen []. This disruption can have various consequences, including reproductive problems and developmental abnormalities.

Typical of chlorinated hydrocarbons. The primary reaction involves its formation from DDT through dehydrohalogenation:

DDTO P Dde+HCl\text{DDT}\rightarrow \text{O P Dde}+\text{HCl}

This reaction highlights the loss of hydrogen chloride, leading to the formation of a double bond between carbon atoms. O,P'-Dde can also participate in nucleophilic substitution reactions due to the presence of chlorine atoms, which can be replaced by nucleophiles under suitable conditions .

O,P'-Dde exhibits significant biological activity, particularly as an endocrine disruptor. It has been linked to reproductive toxicity in various species, particularly birds, where it causes eggshell thinning and reproductive failures. Studies indicate that O,P'-Dde can impair calcium carbonate deposition in eggs, leading to increased egg fragility . Additionally, there are concerns about its potential role in human health issues, including links to certain cancers and developmental disorders, although recent studies have provided mixed results regarding its association with breast cancer .

The primary method for synthesizing O,P'-Dde is through the dehydrohalogenation of DDT. This process typically involves heating DDT in a suitable solvent or under specific conditions that facilitate the elimination of hydrogen chloride. The reaction can be catalyzed by bases or other chemical agents that promote the removal of HCl .

Historically, O,P'-Dde has not been used directly as an insecticide but rather exists as a contaminant resulting from DDT usage. Its persistence and bioaccumulation have made it a subject of environmental monitoring and regulatory scrutiny. Research continues into its effects on wildlife and potential implications for human health due to its presence in food chains and ecosystems .

Studies on O,P'-Dde have focused on its interactions with biological systems and other environmental chemicals. For example, it has been shown to interact with androgen receptors, potentially leading to male reproductive abnormalities. Furthermore, elevated levels of O,P'-Dde have been correlated with increased risks for certain diseases in humans, such as celiac disease and hyperparathyroidism . Its interactions with other organochlorines further complicate its biological effects and environmental impact.

O,P'-Dde belongs to a class of compounds known as dichlorodiphenyls, which includes various structurally related chemicals. Here are some similar compounds:

Compound NameMolecular FormulaCAS NumberKey Characteristics
P,P'-DichlorodiphenyldichloroethyleneC₁₄H₈Cl₄3424-82-6More potent than O,P'-Dde; associated with severe ecological impacts.
Dichlorodiphenyltrichloroethane (DDT)C₁₄H₉Cl₅50-29-3Parent compound; widely used insecticide; precursor to O,P'-Dde.
P,P'-DDD (Dichlorodiphenyldichloroethane)C₁₄H₁₀Cl₄72-55-9Metabolite of DDT; less toxic than DDT but still harmful.

Uniqueness: O,P'-Dde is unique among these compounds due to its specific formation pathway from DDT and its distinct biological activity profile that affects avian species more severely than other related compounds. Its lower potency compared to P,P'-Dde makes it a less immediate concern but still significant due to its persistence in the environment .

XLogP3

7

Exact Mass

317.935061 g/mol

Monoisotopic Mass

315.938011 g/mol

Heavy Atom Count

18

UNII

DM084YLQ1L

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (92.68%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.20e-06 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

3424-82-6

Wikipedia

O,p'-dde

Dates

Modify: 2023-08-15

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